molecular formula C9H11BrN2O B15274835 2-amino-N-(4-bromo-3-methylphenyl)acetamide

2-amino-N-(4-bromo-3-methylphenyl)acetamide

Cat. No.: B15274835
M. Wt: 243.10 g/mol
InChI Key: GGNWQPFKWCGJCB-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromo-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-3-methylphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromo-3-methylphenyl)acetamide typically involves the reaction of 4-bromo-3-methylaniline with chloroacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromo-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction Products: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

2-amino-N-(4-bromo-3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-methylphenyl)acetamide
  • 2-amino-N-(4-bromo-phenyl)acetamide
  • 2-amino-N-(3-methylphenyl)acetamide

Uniqueness

2-amino-N-(4-bromo-3-methylphenyl)acetamide is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-amino-N-(4-bromo-3-methylphenyl)acetamide

InChI

InChI=1S/C9H11BrN2O/c1-6-4-7(2-3-8(6)10)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

GGNWQPFKWCGJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN)Br

Origin of Product

United States

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